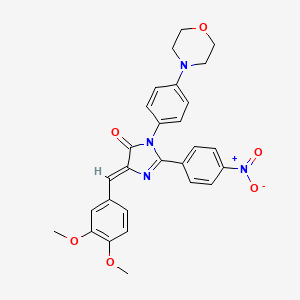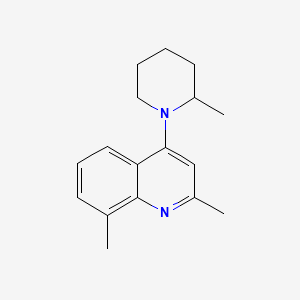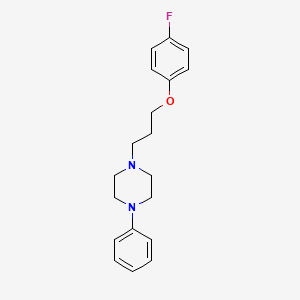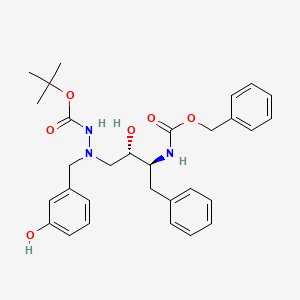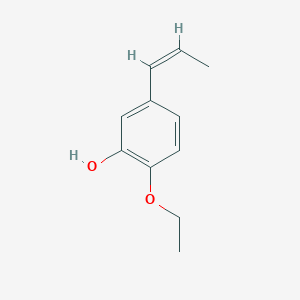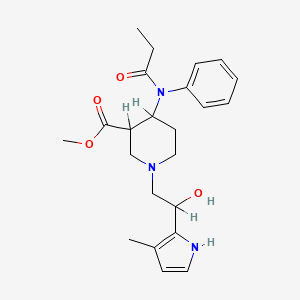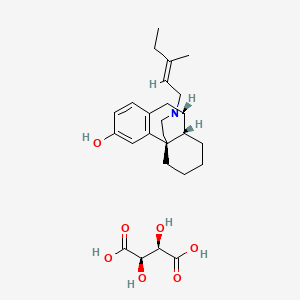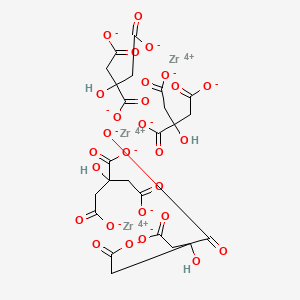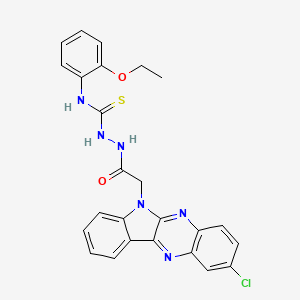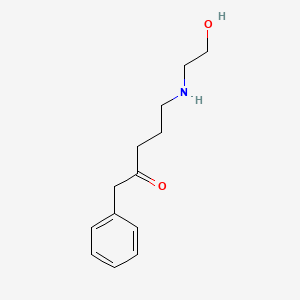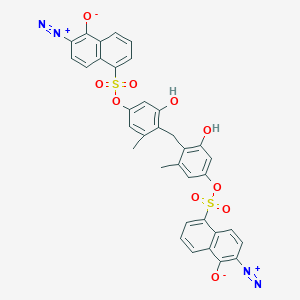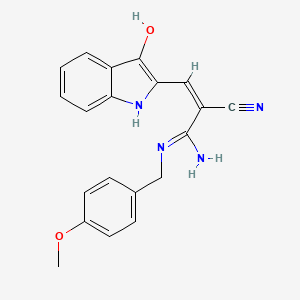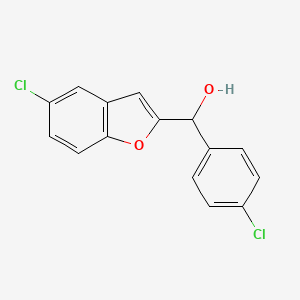
alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride is a chemical compound belonging to the phenethylamine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride typically involves multiple steps, starting from basic organic compounds. One common synthetic route includes the alkylation of a phenethylamine derivative followed by the introduction of dimethylamino groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurotransmitter modulation.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, leading to various physiological effects. The pathways involved include the inhibition of monoamine oxidase A and B, which are crucial for the breakdown of neurotransmitters like serotonin and dopamine.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: A well-known stimulant with a similar phenethylamine structure.
Methamphetamine: Another stimulant with a closely related chemical structure.
Phenethylamine: The parent compound of this class, known for its psychoactive properties.
Uniqueness
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, this compound has additional dimethylamino groups that may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
55875-60-0 |
|---|---|
Molecular Formula |
C12H22Cl2N2 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
4-(2-aminopropyl)-N,N,2-trimethylaniline;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-11(8-10(2)13)5-6-12(9)14(3)4;;/h5-7,10H,8,13H2,1-4H3;2*1H |
InChI Key |
FTTQLFRJQDXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)N)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



